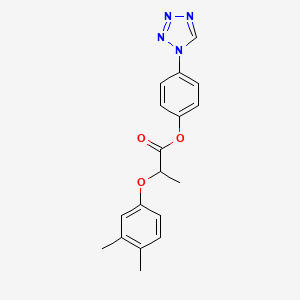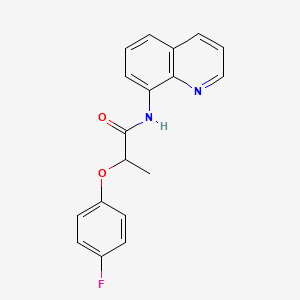
4-(1H-tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the click chemistry approach, which involves the cycloaddition of azides with alkynes. This reaction is often catalyzed by copper (I) ions and can be carried out under mild conditions, making it an efficient and versatile method.
The phenyl propanoate moiety can be synthesized through esterification reactions, where a phenol derivative reacts with a propanoic acid derivative in the presence of a catalyst such as sulfuric acid. The final step involves coupling the tetrazole ring with the phenyl propanoate moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitrogen oxides, while reduction can produce amine derivatives. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-TRIAZOL-1-YL)BENZAMIDES: These compounds also feature a nitrogen-rich heterocycle and have been studied for their potential as HSP90 inhibitors.
1,2,3-TRIAZOLE DERIVATIVES: These compounds exhibit similar biological activities, including antibacterial and antiviral properties.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE is unique due to the presence of both a tetrazole ring and a phenyl propanoate moiety. This combination of structural features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Additionally, the compound’s high thermal stability and resistance to degradation make it suitable for various industrial applications .
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(3,4-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-7-17(10-13(12)2)24-14(3)18(23)25-16-8-5-15(6-9-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI Key |
HITNMLUUYLXWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenyl)-1-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11328692.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11328711.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide](/img/structure/B11328718.png)
![5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328726.png)
![N-(2-ethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328741.png)
![8-(2,5-dimethoxyphenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328747.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328750.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328751.png)
![4-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11328752.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11328773.png)
![5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11328776.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11328784.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide](/img/structure/B11328785.png)

